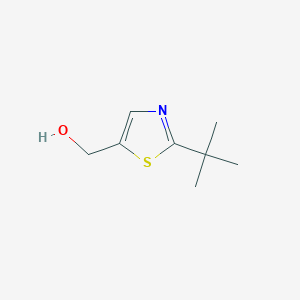

(2-(tert-Butyl)thiazol-5-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-(tert-Butyl)thiazol-5-yl)methanol is a useful research compound. Its molecular formula is C8H13NOS and its molecular weight is 171.26. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

A study highlighted the synthesis and utilization of thiazolo[5,4-d]thiazole derivatives in the development of white organic light-emitting diodes (WOLEDs). These compounds, upon photoexcitation, undergo a reversible excited-state intramolecular proton transfer (ESIPT) process, leading to emissions that can be tuned across a wide spectrum, including white light. This property is pivotal in fabricating WOLEDs with desirable characteristics for various applications in display and lighting technologies (Zhang et al., 2016).

Molecular Aggregation and Solvent Effects

Research on derivatives of thiazolyl benzene-diol compounds has shown that solvent polarity significantly influences molecular aggregation, affecting their fluorescence emission spectra and lifetimes. This understanding is crucial in the design and development of new fluorescent materials for sensing and imaging applications, where the solvent environment can be tailored to modulate the optical properties of these compounds (Matwijczuk et al., 2016).

Palladium Complexes and Catalysis

A novel synthesis approach for palladium(II) complexes using tetrazolylacetic acids, including those with tert-butyl groups, has been developed. These complexes have shown potential in water-soluble forms, facilitating various catalytic processes in aqueous media. This advancement is particularly relevant in the development of greener catalytic methodologies, leveraging the unique properties of palladium catalysts in organic synthesis (Protas et al., 2017).

Synthesis and Structural Analysis

The synthesis and crystal structure of specific thiazol-2-amine derivatives have been reported, demonstrating the potential for antitumor activity. This research underscores the significance of structural analysis in the development of new pharmaceutical compounds, where modifications to the molecular framework can lead to enhancements in biological activity (叶姣 et al., 2015).

Hydrogen Bonding and Solubility Studies

Investigations into the solubility and crystal structure of thiazole-based esters have elucidated the impact of molecular structure on these properties. Such studies are fundamental in the field of material science, where understanding the relationship between structure and solubility can inform the design of new compounds with tailored solubility profiles for various applications (Hara et al., 2009).

Mechanism of Action

Target of Action

Thiazole derivatives have been found to interact with various biological targets, such as topoisomerase ii , and have shown potential in the treatment of various diseases .

Mode of Action

Thiazole derivatives, in general, are known to interact with their targets, leading to various cellular changes .

Biochemical Pathways

Thiazole derivatives, in general, have been found to impact a variety of biochemical pathways, leading to downstream effects .

Result of Action

Thiazole derivatives have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Properties

IUPAC Name |

(2-tert-butyl-1,3-thiazol-5-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS/c1-8(2,3)7-9-4-6(5-10)11-7/h4,10H,5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNNILFVQBALLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(S1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-naphthalen-1-ylacetate](/img/structure/B2724050.png)

![2-[2-(3-nitrophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]acetic Acid](/img/structure/B2724051.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2724061.png)

![2-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2724062.png)

![5-(4-Fluorophenyl)-4,5-dihydrothieno[2,3-d]pyridazine](/img/structure/B2724065.png)

![(E)-4-(Dimethylamino)-N-[1-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]but-2-enamide](/img/structure/B2724066.png)

![[3-Chloro-4-(difluoromethoxy)-5-methoxyphenyl]methanol](/img/structure/B2724068.png)

![tert-butyl N-[(2S,3R)-2-piperidin-4-yloxolan-3-yl]carbamate](/img/no-structure.png)